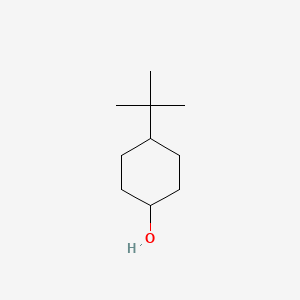4-Tert-butylcyclohexanol
CAS No.: 937-05-3
Cat. No.: VC7818213
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 937-05-3 |
|---|---|
| Molecular Formula | C10H20O |
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | 4-tert-butylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |
| Standard InChI Key | CCOQPGVQAWPUPE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC(CC1)O |
| Canonical SMILES | CC(C)(C)C1CCC(CC1)O |
| Melting Point | 66.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Tert-butylcyclohexanol features a cyclohexane ring substituted with a hydroxyl group at position 1 and a tert-butyl group at position 4. The spatial arrangement of these groups dictates its stereochemical properties:
-
Cis isomer: Hydroxyl and tert-butyl groups occupy the same equatorial plane, reducing steric strain .
-
Trans isomer: Substituents adopt opposing axial positions, resulting in higher conformational energy .
The compound’s InChI key (CCOQPGVQAWPUPE-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)C1CCC(O)CC1) encode its three-dimensional structure .
Table 1: Physicochemical Properties of 4-Tert-Butylcyclohexanol
| Property | Value | Source |
|---|---|---|
| Melting Point | 62–70°C | |
| Boiling Point | 110–115°C at 15 mmHg | |
| Density | 2.591 g/cm³ | |
| Refractive Index | 1.447 | |
| Vapor Pressure | 6–201.38 Pa (25–65°C) | |
| Molecular Weight | 156.27 g/mol |
Synthesis and Industrial Production
Catalytic Hydrogenation of 4-Tert-Butylphenol
The primary synthesis route involves hydrogenating 4-tert-butylphenol under high-pressure conditions:
-
Catalyst Systems:
-
Reaction Mechanism:
Table 2: Comparison of Synthesis Methods
| Parameter | Ru Catalyst | Rh Catalyst |
|---|---|---|
| Temperature | 180°C | 60°C |
| Pressure | 26 MPa | 1.1 MPa |
| Yield | 99.9% | 93.4% |
| Cis/Trans Ratio | 70:30 | 89.9:10.1 |
Chemical Reactivity and Functional Applications
Stereoselective Oxidation
In Oppenauer oxidation experiments, the cis isomer selectively converts to 4-tert-butylcyclohexanone using zeolite BEA catalysts, while the trans isomer remains inert . This reactivity disparity stems from differential adsorption energetics on catalytic surfaces.
Coordination Chemistry
The compound forms deca-μ-oxido clusters with vanadium oxides, as in , demonstrating utility in materials science .
Emerging Research and Future Directions
Recent studies explore its role in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume